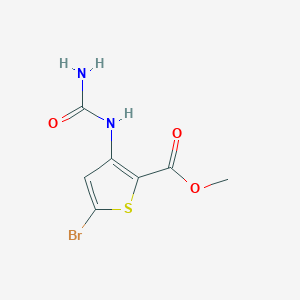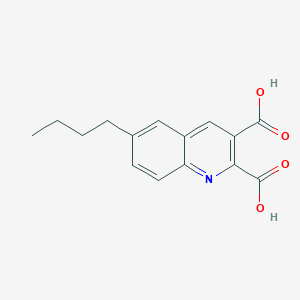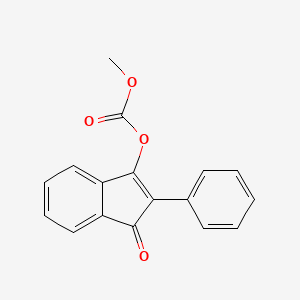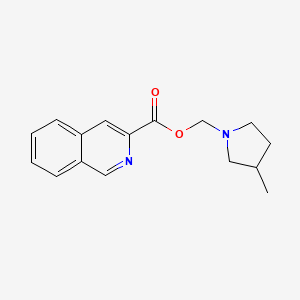
Methyl 5-bromo-3-ureidothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-ureidothiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom, a ureido group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-ureidothiophene-2-carboxylate can be synthesized through a multi-step processThe reaction typically requires anhydrous conditions and the use of reagents such as methyl iodide, bromine, and urea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-ureidothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: 5-bromo-3-ureidothiophene-2-carboxylic acid
Scientific Research Applications
Methyl 5-bromo-3-ureidothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-ureidothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The ureido group can form hydrogen bonds with target proteins, while the bromine atom and thiophene ring contribute to hydrophobic interactions and electronic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-ureidothiophene-3-carboxylate
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- Methyl 5-bromo-2-methoxynicotinate
Uniqueness
Methyl 5-bromo-3-ureidothiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the ureido group at the 3-position and the carboxylate ester at the 2-position distinguishes it from other similar compounds, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C7H7BrN2O3S |
|---|---|
Molecular Weight |
279.11 g/mol |
IUPAC Name |
methyl 5-bromo-3-(carbamoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O3S/c1-13-6(11)5-3(10-7(9)12)2-4(8)14-5/h2H,1H3,(H3,9,10,12) |
InChI Key |
WRWJOYNGLPGYSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)







![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)
